molecular formula C10H13NO2 B14425118 Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]- CAS No. 81626-21-3

Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]-

Cat. No.: B14425118
CAS No.: 81626-21-3
M. Wt: 179.22 g/mol
InChI Key: QFNZWJWWABAZNV-PSASIEDQSA-N
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Description

Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]- is a specialized organic compound that belongs to the class of formamides. Formamides are amides derived from formic acid and are known for their diverse applications in various fields, including chemistry, biology, and industry . This particular compound is characterized by its unique structure, which includes a hydroxy group, a methyl group, and a phenylethyl group attached to the formamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]- typically involves the reaction of formamide with a chiral alcohol, such as (1R,2S)-2-hydroxy-1-methyl-2-phenylethanol. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of formamides generally involves the carbonylation of ammonia or the aminolysis of esters. For this specific compound, the process may include additional steps to introduce the chiral centers and the phenylethyl group, ensuring the correct stereochemistry is achieved .

Chemical Reactions Analysis

Types of Reactions: Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]- involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the formamide group can participate in nucleophilic and electrophilic reactions, affecting various biochemical pathways .

Properties

CAS No.

81626-21-3

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]formamide

InChI

InChI=1S/C10H13NO2/c1-8(11-7-12)10(13)9-5-3-2-4-6-9/h2-8,10,13H,1H3,(H,11,12)/t8-,10-/m1/s1

InChI Key

QFNZWJWWABAZNV-PSASIEDQSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC=CC=C1)O)NC=O

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NC=O

Origin of Product

United States

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